molecular formula C10H17N2O4PS B1671772 Etrimfos CAS No. 38260-54-7

Etrimfos

Cat. No. B1671772
CAS RN: 38260-54-7
M. Wt: 292.29 g/mol
InChI Key: FGIWFCGDPUIBEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Etrimfos is C10H17N2O4PS . The molecular weight is 292.29 g/mol .


Physical And Chemical Properties Analysis

Etrimfos has a low aqueous solubility but is miscible with many organic solvents . It is not persistent in soils .

Scientific Research Applications

Pesticide Residue Screening in Food Matrices

Etrimfos has been utilized in the screening of pesticide residues in food matrices such as tea and honey. High-resolution mass spectrometry methods enable the detection and semi-quantitation of pesticide residues, including Etrimfos, at or below legislative requirements .

Multi-Residue Pesticide Analysis in Herbal Juices

The compound’s efficacy in controlling pests makes it a candidate for residue analysis in herbal products. For instance, the analysis of Etrimfos in Aloe vera and Amla (Indian gooseberry) juices demonstrates the method’s potential to detect trace level compounds .

Non-Targeted Screening and Accurate Mass Confirmation

Etrimfos can be identified through non-targeted screening methods using benchtop LC/MS systems. This application is crucial for regulatory compliance and ensuring food safety by confirming the presence of pesticides like Etrimfos at low parts per billion levels .

Streamlined Analysis of Pesticides

Etrimfos is part of the extensive list of pesticides that can be analyzed in a single run using advanced mass spectrometry techniques. This streamlined approach is essential for efficient monitoring of pesticide levels in agricultural products .

Environmental Fate and Ecotoxicity Studies

Research on Etrimfos has indicated that it is not persistent in soils and has a low aqueous solubility. However, it is highly toxic to fish, aquatic invertebrates, and honeybees, making it a subject of ecotoxicological studies .

Human Health Impact Analysis

As a neurotoxin and acetylcholinesterase inhibitor, Etrimfos poses significant health risks if ingested. Studies focusing on its impact on human health are critical, especially considering its moderate toxicity to humans .

Obsolescence and Regulatory Status

Etrimfos is considered obsolete in many regions, and its regulatory status is a subject of study. Understanding the reasons behind its obsolescence and the implications for pest control practices forms an important area of research .

Extraction and Quantification Methodologies

Innovative extraction strategies, such as switchable polarity solvent microextraction, have been developed for Etrimfos preconcentration from water and food samples. These methodologies are vital for accurate quantification and monitoring of pesticide levels .

Mechanism of Action

Target of Action

Etrimfos is an organophosphorus insecticide . Its primary targets are various chewing pests of crops and stored grain . It is highly toxic to fish, aquatic invertebrates, and honeybees, but less toxic to birds and algae . It acts as a neurotoxin and acetyl cholinesterase inhibitor .

Mode of Action

Etrimfos is a non-systemic insecticide and acaricide with contact and stomach action . It inhibits acetylcholinesterase, a key enzyme in the nervous system of insects . This inhibition disrupts the transmission of nerve impulses, leading to the paralysis and eventual death of the targeted pests .

Biochemical Pathways

The primary biochemical pathway affected by Etrimfos is the cholinergic pathway. By inhibiting acetylcholinesterase, Etrimfos prevents the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine at the nerve synapses, causing continuous stimulation of the nerves, paralysis, and death of the pest .

Pharmacokinetics

Etrimfos has a low aqueous solubility but is miscible with many organic solvents .

Result of Action

The result of Etrimfos action is the effective control of various chewing pests. It was once used to control pests like caterpillars, stem borers, scale, leatherjackets, Colorado beetles, moths, corn-borers, and weevils on various crops and stored grain . It is now considered obsolete .

Action Environment

It is highly toxic to aquatic life, indicating that its efficacy and stability can be influenced by environmental factors such as proximity to water bodies . .

Safety and Hazards

Etrimfos is highly toxic to fish, aquatic invertebrates, and honeybees but less toxic to birds and algae . It is moderately toxic to humans if ingested . It is classified as a dangerous good for transport and may be subject to additional shipping charges .

properties

IUPAC Name

(6-ethoxy-2-ethylpyrimidin-4-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C10H17N2O4PS/c1-5-8-11-9(15-6-2)7-10(12-8)16-17(18,13-3)14-4/h7H,5-6H2,1-4H3
Source PubChem
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InChI Key

FGIWFCGDPUIBEZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC1=NC(=CC(=N1)OP(=S)(OC)OC)OCC
Source PubChem
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Molecular Formula

C10H17N2O4PS
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DSSTOX Substance ID

DTXSID7041964
Record name Etrimfos
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Molecular Weight

292.29 g/mol
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Physical Description

Colorless liquid; [Merck Index], Liquid
Record name Etrimfos
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Solubility

Miscible with ethyl acetate and ether., Solubility (23 °C): 40 mg/l water; completely miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, hexane, methanol, xylene., 0.04 mg/mL at 23 °C
Record name ETRIMFOS
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Density

1.195 at 20 °C
Record name ETRIMFOS
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Vapor Pressure

0.00008 [mmHg], VP: 8.6 mPa (20 °C), 6.5x10-5 mm Hg at 20 °C
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Mechanism of Action

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Non-systemic insecticide and acaricide with contact and stomach action. Cholinesterase inhibitor.
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Product Name

Etrimfos

Color/Form

Colorless oil

CAS RN

38260-54-7
Record name Etrimfos
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Record name O-6-ethoxy-2-ethylpyrimidin-4-yl O,O-dimethylphosphorothioate
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Record name ETRIMFOS
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Record name Etrimfos
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Melting Point

-3.35 °C
Record name ETRIMFOS
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Record name Etrimfos
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Etrimfos?

A: Etrimfos is an organophosphate insecticide that exerts its toxic effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , , ]

Q2: How does Etrimfos interact with acetylcholinesterase?

A: Etrimfos binds to the active site of AChE, forming a stable phosphorylated enzyme complex. This phosphorylation effectively blocks AChE from breaking down acetylcholine, leading to its accumulation at nerve synapses. [, , ]

Q3: What are the downstream effects of Etrimfos-induced AChE inhibition?

A: The accumulation of acetylcholine results in continuous nerve stimulation, leading to a cascade of symptoms such as tremors, convulsions, paralysis, and eventually death in target insects. [, , ]

Q4: What is the molecular formula and weight of Etrimfos?

A: The molecular formula of Etrimfos is C10H17N2O4PS, and its molecular weight is 292.33 g/mol. [, , , ]

Q5: What spectroscopic data are available for the characterization of Etrimfos?

A: Researchers commonly employ techniques like LC-MS, IR, and 1H NMR to identify and characterize Etrimfos. For instance, one study confirmed the structure of synthesized Etrimfos using LC-MS, IR, and 1H NMR. [, , ]

Q6: How stable is Etrimfos under different storage conditions?

A: While specific data on the stability of pure Etrimfos under various conditions is limited in the provided research, studies on its residues in stored grains like wheat and barley indicate persistence over time, highlighting its suitability as a grain protectant. [, ]

Q7: Does Etrimfos possess any catalytic properties relevant to its application?

A7: The provided research primarily focuses on Etrimfos's insecticidal activity stemming from its AChE inhibition. No catalytic properties directly related to its application are discussed.

Q8: Have there been any computational studies on Etrimfos?

A8: The provided research does not explicitly mention any computational studies or QSAR models developed for Etrimfos.

Q9: How do structural modifications of Etrimfos affect its insecticidal activity?

A: While the provided research doesn't delve into specific SAR studies for Etrimfos, it's known that structural alterations to organophosphates, particularly changes in the alkoxy or aryloxy groups, can significantly influence their AChE inhibition potency and selectivity for different insect species. [, , , ]

Q10: What formulations of Etrimfos are commonly used?

A: Etrimfos is often formulated as dusts, wettable powders, and emulsifiable concentrates for application on stored grains and crops. [, , , , , ]

Q11: How do different formulations affect Etrimfos's efficacy and persistence?

A: Research shows that formulation significantly impacts the efficacy and residual activity of Etrimfos. For instance, dust formulations on stored wheat and barley provided effective control of susceptible insect species for extended periods. [, , ]

Q12: What are the regulatory guidelines regarding the use of Etrimfos?

A: While specific regulatory guidelines are not discussed in the provided research, the use of Etrimfos is subject to regulations and restrictions in different countries due to its potential toxicity to non-target organisms and the environment. []

Q13: How is Etrimfos absorbed and distributed in target insects?

A: Research suggests Etrimfos can be absorbed through the cuticle, ingestion, and respiration in insects. While its precise distribution patterns are not extensively studied, its presence in various insect tissues after treatment suggests systemic action. [, , , ]

Q14: What are the major metabolic pathways of Etrimfos in insects?

A: Studies using house flies and corn plant preparations indicate that Etrimfos undergoes biotransformation through hydrolysis and oxidation reactions, forming metabolites like Etrimfos oxon, which can also be biologically active. [, , ]

Q15: How is Etrimfos eliminated from insects?

A: While specific details on excretion routes are limited in the provided research, it's likely that Etrimfos and its metabolites are excreted through feces and/or metabolized further in insects. [, ]

Q16: What are the mechanisms behind Etrimfos resistance?

A: While the provided research doesn't delve into specific resistance mechanisms for Etrimfos, common mechanisms in insects exposed to organophosphates include target site mutations in AChE and increased detoxification enzyme activity. [, , ]

Q17: What are the toxicological concerns associated with Etrimfos?

A: As an organophosphate, Etrimfos poses potential toxicity to non-target organisms, including mammals. Its ability to inhibit AChE is not insect-specific and can lead to adverse effects in humans and other animals upon exposure. [, , , ]

Q18: What analytical techniques are commonly used to detect and quantify Etrimfos residues?

A: Gas chromatography coupled with flame photometric detection (GC-FPD), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed for Etrimfos residue analysis in various matrices. [, , , , , ]

Q19: What extraction and cleanup procedures are employed for Etrimfos analysis in food samples?

A: Various methods, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and accelerated solvent extraction (ASE), are used for extracting Etrimfos from food matrices like cereals, fruits, and vegetables. [, , , , ]

Q20: What is the environmental fate of Etrimfos?

A: While detailed information is limited in the provided research, like other organophosphates, Etrimfos can potentially contaminate soil and water systems through runoff and leaching. [, ]

Q21: How does Etrimfos degrade in the environment?

A: Environmental degradation of Etrimfos likely involves processes like hydrolysis, photolysis, and microbial degradation, although specific information on degradation pathways and rates is not extensively covered in the provided research. [, ]

Q22: What parameters are crucial for validating analytical methods for Etrimfos residue analysis?

A: Method validation for Etrimfos analysis involves assessing parameters like accuracy, precision (repeatability and reproducibility), specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), and measurement uncertainty to ensure reliable and accurate results. [, , , , ]

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